molecular formula C20H20N2O4S2 B6505301 methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate CAS No. 1396634-72-2

methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate

Cat. No. B6505301
CAS RN: 1396634-72-2
M. Wt: 416.5 g/mol
InChI Key: ZNNHOPLBRMLSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate (M4P2TESB) is a synthetic compound with a wide range of potential applications in laboratory experiments and scientific research. It is a versatile compound that can be used as an intermediate in a variety of chemical reactions, and it is also used in the production of various pharmaceuticals.

Scientific Research Applications

Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is used in scientific research due to its ability to act as an intermediate in a variety of chemical reactions. It can be used in the production of various pharmaceuticals, and it can also be used to study the effects of compounds on biochemical and physiological processes. This compound can also be used to investigate the effects of compounds on the environment and to study the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

The use of methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate in laboratory experiments has several advantages. It is relatively easy to synthesize and it is also relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of chemical reactions. However, there are also some limitations to the use of this compound in laboratory experiments. It is not very stable, and it can be difficult to purify. In addition, it can be difficult to control the reaction conditions, and it can also be difficult to control the rate of the reaction.

Future Directions

Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate has a wide range of potential future applications in scientific research. It can be used to investigate the effects of compounds on biochemical and physiological processes, and it can also be used to study the toxicity of certain compounds. In addition, it can be used to study the effects of compounds on the environment, and it can also be used to study the effects of compounds on drug delivery systems. Finally, it can be used to study the effects of compounds on cellular processes and to investigate the mechanisms of action of compounds.

Synthesis Methods

Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is synthesized using a process called condensation reaction, which involves the combination of two molecules with the release of a small molecule such as water or alcohol. The reaction is typically catalyzed by an acid or base, and a variety of solvents can be used to facilitate the reaction. The reaction is usually conducted at room temperature, and the product of the reaction is typically a solid.

properties

IUPAC Name

methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-20(23)17-6-8-19(9-7-17)28(24,25)22(12-10-18-5-3-13-27-18)15-16-4-2-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNHOPLBRMLSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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